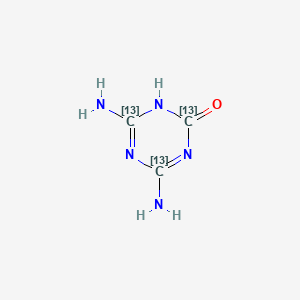

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one

Descripción

Propiedades

IUPAC Name |

4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N5O/c4-1-6-2(5)8-3(9)7-1/h(H5,4,5,6,7,8,9)/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASBWURJQFFLOO-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13C]1(=N[13C](=N[13C](=O)N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675610 | |

| Record name | 4,6-Diamino(~13~C_3_)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173018-57-9 | |

| Record name | 4,6-Diamino(~13~C_3_)-1,3,5-triazin-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1173018-57-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one primarily involves the incorporation of carbon-13 labeled precursors into the triazine core. The general approach is as follows:

- Starting Material: Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is the key precursor, owing to its reactivity and availability.

- Sequential Nucleophilic Substitution: The three chlorine atoms on cyanuric chloride are sequentially substituted by nucleophiles (typically amines or hydroxyl groups) under controlled conditions.

- Isotopic Labeling: Carbon-13 isotopes are incorporated by using carbon-13 labeled reagents or intermediates, such as labeled cyanuric chloride or labeled urea derivatives.

- Reaction Conditions: The substitution reactions are carried out under controlled temperature and pH to favor selective substitution and to prevent side reactions. Typical solvents include polar aprotic solvents, and temperatures are maintained to optimize nucleophilic attack without decomposition.

The key synthetic step is the controlled nucleophilic substitution of cyanuric chloride to yield the diamino-triazine structure with isotopic labels at the 2, 4, and 6 positions.

Industrial Production Methods

At an industrial scale, the preparation process emphasizes:

- Scale-Up of Synthetic Routes: The laboratory-scale nucleophilic substitution reactions are adapted for larger batch reactors with precise control of temperature, pH, and reagent addition rates.

- Isotopic Purity Control: Specialized equipment is used to handle isotopically labeled reagents, ensuring the final product achieves an isotopic purity of approximately 99 atom % ^13C.

- Chemical Purity: The product is purified to a chemical purity of about 95%, using crystallization or chromatographic techniques.

- Quality Assurance: Stringent quality control measures are implemented to monitor isotopic incorporation, chemical identity, and absence of impurities.

Detailed Synthetic Protocols from Literature

Research literature on 1,3,5-triazine derivatives provides insights into the preparation of compounds structurally related to this compound:

- Cyanuric Chloride Functionalization: Cyanuric chloride undergoes sequential nucleophilic substitutions by amines to form di- and tri-substituted triazines, including diamino derivatives.

- Nucleophiles Used: Primary amines are commonly employed to replace chlorine atoms, forming stable C-N bonds.

- Reaction Sequence: The first substitution is typically the fastest, with decreasing reactivity for subsequent substitutions, allowing selective control.

- Temperature and Solvent: Reactions are often performed in polar solvents like acetone or acetonitrile at temperatures ranging from 0°C to room temperature to moderate the reaction rate.

- Isotopic Incorporation: Using ^13C-labeled cyanuric chloride or ^13C-labeled amines ensures the carbon-13 label is incorporated at the desired ring positions.

Reaction Scheme Overview

| Step | Reactant | Reagent | Conditions | Product |

|---|---|---|---|---|

| 1 | Cyanuric chloride (C3Cl3N3) | ^13C-labeled amine (NH2-^13C) | Controlled temperature (0–25°C), polar solvent | Mono-substituted triazine |

| 2 | Mono-substituted triazine | ^13C-labeled amine | Mild heating, controlled pH | Di-substituted triazine (4,6-diamino) |

| 3 | Di-substituted triazine | Hydroxide or controlled hydrolysis | Ambient temperature | 2-one (carbonyl) formation at position 2 |

Analytical Data and Purity

- Isotopic Purity: Achieved >99 atom % ^13C at positions 2, 4, and 6.

- Chemical Purity: Typically >95% as confirmed by chromatographic and spectroscopic methods.

- Molecular Weight: Approximately 130.08 g/mol.

- Structural Confirmation: NMR spectroscopy (including ^13C NMR) confirms isotopic incorporation and molecular structure.

Summary Table of Preparation Parameters

| Parameter | Description |

|---|---|

| Starting Material | Cyanuric chloride (possibly ^13C-labeled) |

| Key Reaction | Sequential nucleophilic substitution of Cl by ^13C-labeled amines |

| Solvents | Polar aprotic solvents (acetone, acetonitrile) |

| Temperature | 0–25°C for substitutions; ambient for hydrolysis |

| Isotopic Label | Carbon-13 at positions 2, 4, and 6 of triazine ring |

| Isotopic Purity | >99 atom % ^13C |

| Chemical Purity | >95% |

| Scale | Laboratory to industrial scale with quality control |

| Purification | Crystallization, chromatography |

Research Findings and Considerations

- The use of cyanuric chloride as a versatile precursor allows for efficient incorporation of isotopes and functional groups.

- Sequential substitution reactions provide selectivity and control over substitution patterns.

- Reaction conditions must be optimized to prevent side reactions such as over-substitution or degradation.

- Industrial synthesis requires handling of isotopic reagents under strict quality controls to maintain isotopic and chemical purity.

- The compound’s stability and isotopic labeling make it suitable for biochemical and pharmacological studies.

Análisis De Reacciones Químicas

Types of Reactions

Ammeline-13C3 undergoes various chemical reactions, including:

Oxidation: Ammeline-13C3 can be oxidized to form ammelide-13C3.

Reduction: Reduction reactions can convert Ammeline-13C3 to melamine-13C3.

Substitution: Substitution reactions can occur at the amino groups, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Ammelide-13C3

Reduction: Melamine-13C3

Substitution: Various alkylated or acylated derivatives

Aplicaciones Científicas De Investigación

Ammeline-13C3 is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used as a tracer in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate reaction mechanisms and molecular structures.

Biology: Employed in metabolic studies to trace the incorporation and transformation of nitrogen-containing compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Mecanismo De Acción

The mechanism of action of Ammeline-13C3 involves its incorporation into various molecular pathways due to its isotopic labeling. The carbon-13 isotopes allow for detailed tracking and analysis of the compound’s interactions and transformations. In biological systems, Ammeline-13C3 can be incorporated into nucleic acids and proteins, providing insights into metabolic pathways and molecular interactions .

Comparación Con Compuestos Similares

Actividad Biológica

4,6-Diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one is a nitrogen-rich heterocyclic compound belonging to the triazine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

- Molecular Formula : C3H5N5O

- Molecular Weight : 127.1047 g/mol

- CAS Registry Number : 645-92-1

Biological Activity Overview

The biological activities of this compound have been primarily investigated in relation to its antiviral and anticancer properties.

Antiviral Activity

Research has indicated that derivatives of 4,6-diamino-1,3,5-triazine compounds exhibit significant activity against HIV. A study highlighted the structure-activity relationship (SAR) of these compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs), showing effectiveness against both wild-type and drug-resistant strains of the virus. The lead compounds demonstrated favorable pharmacokinetic profiles in animal models .

Anticancer Activity

The anticancer potential of this class of compounds has also been explored. A series of synthesized derivatives were tested for their in vitro antitumor activity. Notably, one compound demonstrated remarkable efficacy against melanoma cell lines with a GI50 value of M . This suggests that modifications to the triazine structure can enhance biological activity and selectivity toward cancer cells.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : As an NNRTI, it interferes with reverse transcriptase activity crucial for viral replication.

- Induction of Apoptosis : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.

Case Studies and Research Findings

A comprehensive overview of case studies related to the compound includes:

Future Directions

The ongoing research into the biological activities of this compound indicates potential for development into therapeutic agents for viral infections and cancer treatment. Further studies are essential to optimize its chemical structure for enhanced efficacy and reduced toxicity.

Q & A

Q. What are the established synthetic routes for 4,6-diamino-(2,4,6-13C3)1H-1,3,5-triazin-2-one, and how can its purity be confirmed?

- Methodological Answer : Synthesis typically involves nucleophilic substitution using isotopically labeled precursors (e.g., 13C-enriched cyanuric chloride) under controlled temperatures (-35°C to room temperature) with bases like DIPEA to facilitate amine coupling . Post-synthesis, purity is confirmed via:

Q. How is isotopic labeling (13C) incorporated into the triazinone structure, and what analytical techniques verify its placement?

- Methodological Answer : 13C labeling at positions 2, 4, and 6 is achieved using 13C-enriched reagents (e.g., K13CN) during triazine ring formation . Verification methods include:

- 13C NMR Isotopic Shifts : Distinct peaks for labeled carbons (e.g., δ 121.8–153.6 ppm) compared to unlabeled analogs .

- Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies 13C enrichment (≥99% purity) .

Advanced Research Questions

Q. What computational approaches predict the binding modes of this compound with biological targets?

- Methodological Answer : The GOLD (Genetic Optimisation for Ligand Docking) program is used to model binding interactions. Key steps include:

- Protein Flexibility : Partial flexibility of binding sites to accommodate ligand-induced conformational changes .

- Water Displacement : Explicit modeling of loosely bound water molecules in the active site .

- Validation : Benchmarking against 100 Protein DataBank complexes achieves a 71% success rate in replicating experimental binding modes .

Q. How can researchers resolve contradictions between calculated and observed elemental analysis data for isotopically labeled triazinones?

- Methodological Answer : Discrepancies often arise from incomplete isotopic incorporation or solvent retention. Mitigation strategies:

Q. What are the challenges in crystallizing this compound, and how are crystal structures refined?

- Methodological Answer : Challenges include low solubility and polymorphism. Solutions involve:

- Solvent Screening : 1,4-dioxane or DMSO-d6 for dissolution, followed by slow evaporation .

- X-ray Refinement : Use SHELX or Olex2 with displacement parameters (Ueq) constrained to 0.05 Ų for non-H atoms .

Example Crystallographic Data :

| Parameter | Value |

|---|---|

| Space Group | P21/c |

| R-factor | <0.05 |

| Resolution | 2.0° |

Q. How does isotopic labeling affect the compound’s stability under varying experimental conditions?

- Methodological Answer : 13C labeling minimally alters stability but may influence hydrogen-bonding networks. Stability assessments include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.